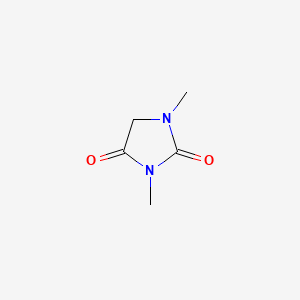
1,3-Dimethylimidazolidine-2,4-dione
Cat. No. B1580622
Key on ui cas rn:
24039-08-5
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932400B2
Procedure details


In a 1000 ml glass vessel equipped with a stirrer, thermometer, a dropping funnel and a distillation unit was charged 290 g (2.0 mol) of 40 wt % aqueous glyoxal solution. And then, triethylamine is added thereto to prepare a basic mixed solution (At this time, the solution had a pH of 9). To the mixed solution was gradually added dropwise a solution comprising 176 g (2.0 mol) of 1,3-dimethylurea and 176 ml of water while maintaining a liquid temperature to 25 to 35° C. After stirring the solution at room temperature for 3 hours, the mixture was reacted by elevating the temperature to 200° C. over 2 hours while removing triethylamine and water under normal pressure by distillation. After completion of the reaction, the obtained reaction mixture was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa) to obtain 217 g (Isolation yield; 85%) of 1,3-dimethylimidazolidin-2,4-dione as a pale yellowish liquid.




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].C(N(CC)CC)C.[CH3:12][NH:13][C:14]([NH:16][CH3:17])=[O:15]>O>[CH3:12][N:13]1[CH2:3][C:1](=[O:2])[N:16]([CH3:17])[C:14]1=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)NC
|
|
Name
|
|
|
Quantity
|
176 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the solution at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 1000 ml glass vessel equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a basic mixed solution (At this time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 200° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing triethylamine and water under normal pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(N(C(C1)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 217 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
